丙基2-氨基-4-苯基噻吩-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

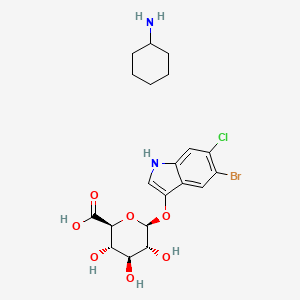

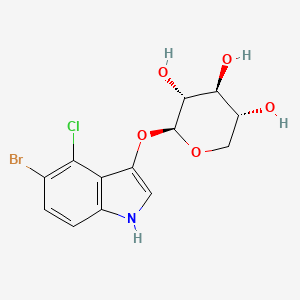

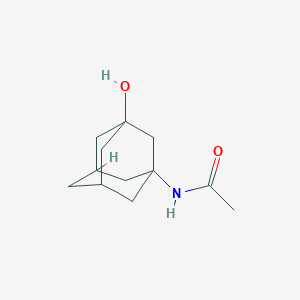

Propyl 2-amino-4-phenylthiophene-3-carboxylate is a derivative of 2-aminothiophene, a heterocyclic compound that has garnered significant interest due to its presence in various biologically active molecules. The compound features a thiophene ring, which is a sulfur analog of benzene, substituted with an amino group at the second position and a phenyl group at the fourth position. The presence of the carboxylate group at the third position introduces additional reactivity and potential for further functionalization.

Synthesis Analysis

The synthesis of 2-aminothiophene derivatives, including Propyl 2-amino-4-phenylthiophene-3-carboxylate, can be achieved through the one-pot Gewald reaction. This method involves the reaction of aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur in the presence of morpholinium acetate and excess morpholine, yielding various 2-aminothiophene-3-carboxylates with aryl groups at the 4-position in good to moderate yields .

Molecular Structure Analysis

While the specific molecular structure of Propyl 2-amino-4-phenylthiophene-3-carboxylate is not detailed in the provided papers, related compounds have been characterized using techniques such as IR, NMR, and single-crystal X-ray diffraction . These techniques allow for the determination of the molecular conformation, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 2-aminothiophene derivatives is influenced by the presence of the amino and carboxylate groups. These functionalities can participate in various chemical reactions, such as the formation of enaminonitriles and their subsequent reactions with acetylenic esters to yield dihydrothiepin dicarboxylates . The reactivity of the thiophene ring itself can also be exploited in the synthesis of polythiophenes, where the ring can be functionalized to introduce electron-withdrawing groups like esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiophene derivatives are shaped by their molecular structure. The presence of electron-withdrawing or donating substituents can influence the compound's solubility, melting point, and stability. For instance, polythiophenes with ester groups show distinct fluorescence properties, which can be tuned by varying the alkyl chain length of the ester . The electronic properties of related phenylthiophene-2-carboxylate compounds have been investigated using UV-Visible Spectroscopy, and quantum chemical calculations have provided insights into their electrostatic potential, electron localization, and molecular interactions .

科学研究应用

抗菌活性

丙基2-氨基-4-苯基噻吩-3-羧酸酯衍生物在抗菌应用中显示潜力。Prasad等人(2017年)的研究合成了各种2-氨基噻吩衍生物,并评估了它们的抗菌活性。这些衍生物表现出显著的抗菌活性,突显了它们在对抗微生物感染中的潜力 (Prasad et al., 2017)。

抗结核特性

该化合物在抗结核活性方面显示出效果。Lu等人(2011年)合成并评估了一系列2-酰化和2-烷基化氨基-5-苯基噻吩-3-羧酸衍生物的抗结核活性。一些化合物对结核分枝杆菌表现出显著的抑制作用,表明了开发新的抗结核药物的潜力 (Lu et al., 2011)。

光致发光材料

Ekinci等人(2000年)研究了2-氨基-4-苯基噻吩衍生物的电氧化,揭示了它们在创造新类光致发光材料中的应用。这些材料在新型光学和电子器件的开发中显示出潜力 (Ekinci et al., 2000)。

太阳能电池应用

Yoon等人(2011年)的研究探讨了在太阳能电池中使用导电聚合物染料,包括2-氨基噻吩衍生物。这些化合物显示出在提高光伏电池效率和性能方面的潜力 (Yoon et al., 2011)。

涤纶纤维染色

Iyun等人(2015年)合成了氨基噻吩衍生物,用作染色涤纶纤维的单偶氮分散染料。这些染料提供了一系列颜色深浅,并具有良好的牢度性能,表明在纺织工业中具有实用性 (Iyun et al., 2015)。

安全和危害

未来方向

属性

IUPAC Name |

propyl 2-amino-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-2-8-17-14(16)12-11(9-18-13(12)15)10-6-4-3-5-7-10/h3-7,9H,2,8,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXQNNNAZINRAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387349 |

Source

|

| Record name | propyl 2-amino-4-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 2-amino-4-phenylthiophene-3-carboxylate | |

CAS RN |

350988-43-1 |

Source

|

| Record name | Propyl 2-amino-4-phenyl-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350988-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | propyl 2-amino-4-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)